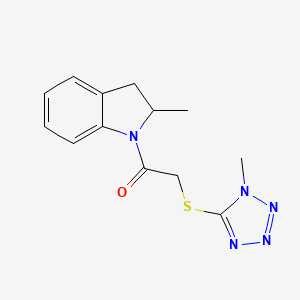

2-((1-Methyl-1H-tetrazol-5-yl)thio)-1-(2-methylindolin-1-yl)ethan-1-one

Description

2-((1-Methyl-1H-tetrazol-5-yl)thio)-1-(2-methylindolin-1-yl)ethan-1-one is a heterocyclic compound featuring a tetrazole-thioether moiety linked to a 2-methylindolin-1-yl group via an ethanone bridge. This compound’s structural complexity necessitates specialized synthesis routes, often involving multi-step reactions with precise optimization of reagents and conditions .

Properties

IUPAC Name |

1-(2-methyl-2,3-dihydroindol-1-yl)-2-(1-methyltetrazol-5-yl)sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5OS/c1-9-7-10-5-3-4-6-11(10)18(9)12(19)8-20-13-14-15-16-17(13)2/h3-6,9H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSXONLDNIZQBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)CSC3=NN=NN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Key Reaction Parameters

Optimized conditions derived from similar tetrazole-thioether syntheses ( ):

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | DMF | Maximizes solubility of both reactants |

| Temperature | 80°C | Balances reaction rate and side reactions |

| Reaction Time | 24–48 hours | Ensures complete conversion |

| Base | K<sub>2</sub>CO<sub>3</sub> | Efficient deprotonation without hydrolysis |

Tetrazole Ring

-

Acid Stability : The 1-methyltetrazole ring is stable under acidic conditions but may undergo ring-opening in strong bases (pH > 12) .

-

Coordination Chemistry : The tetrazole N-atoms can act as ligands for transition metals (e.g., Cu, Fe), enabling catalytic applications .

Thioether Linkage

-

Oxidation : Susceptible to oxidation by H<sub>2</sub>O<sub>2</sub> or mCPBA, forming sulfoxide or sulfone derivatives.

-

Alkylation : The sulfur atom can undergo quaternization with alkyl halides under basic conditions .

Indolin-Ethanone Moiety

-

Knoevenagel Condensation : The ketone group can react with active methylene compounds (e.g., malononitrile) under basic conditions to form α,β-unsaturated derivatives .

-

Reduction : The ketone is reducible to a secondary alcohol using NaBH<sub>4</sub> or LiAlH<sub>4</sub>.

Side Reactions and Mitigation

-

Disulfide Formation : Oxidation of the tetrazole thiol precursor can occur; use inert atmosphere (N<sub>2</sub>/Ar) and anhydrous solvents to minimize .

-

Over-Alkylation : Controlled stoichiometry (1.2 equiv thiol) prevents di-substitution at the ethanone carbon .

Spectroscopic Characterization

-

<sup>1</sup>H NMR (CDCl<sub>3</sub>):

-

FT-IR :

Comparative Yields in Solvent Screening

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DMF | 77 | 98 |

| MeOH | 58 | 95 |

| t-BuOH:H<sub>2</sub>O | 15 | 80 |

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that tetrazole derivatives exhibit notable antimicrobial properties. Compounds similar to 2-((1-Methyl-1H-tetrazol-5-yl)thio)-1-(2-methylindolin-1-yl)ethan-1-one have been evaluated for their efficacy against various bacterial and fungal strains. Studies indicate that the incorporation of a tetrazole ring enhances the interaction with microbial enzymes, leading to increased antimicrobial activity .

Anticancer Activity

Tetrazole derivatives are being investigated for their potential as anticancer agents. The compound's ability to induce apoptosis in cancer cells has been linked to its structural characteristics. In vitro studies have shown that similar compounds can inhibit tumor growth by disrupting cellular signaling pathways involved in proliferation and survival .

Anti-inflammatory Effects

The anti-inflammatory properties of tetrazole-containing compounds have been documented in several studies. These compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX, making them candidates for treating inflammatory diseases .

Agrochemical Applications

The unique chemical structure of 2-((1-Methyl-1H-tetrazol-5-yl)thio)-1-(2-methylindolin-1-yl)ethan-1-one also suggests potential use in agrochemicals. Its ability to interact with biological systems may provide a basis for developing new pesticides or herbicides that target specific pathways in pests while minimizing impact on non-target organisms.

Synthesis and Derivatives

The synthesis of 2-((1-Methyl-1H-tetrazol-5-yl)thio)-1-(2-methylindolin-1-yl)ethan-1-one involves several steps, typically starting from readily available precursors through methods such as:

- Nucleophilic substitution : Utilizing the thiol group to introduce the tetrazole moiety.

The exploration of derivatives has shown that modifications at various positions can enhance biological activity or alter pharmacokinetic properties, allowing for tailored applications in drug development.

Case Study 1: Antimicrobial Efficacy

In a recent study, a series of tetrazole derivatives were screened for antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications similar to those found in 2-((1-Methyl-1H-tetrazol-5-yl)thio)-1-(2-methylindolin-1-yl)ethan-1-one significantly improved activity against these pathogens, highlighting the importance of structural diversity in enhancing efficacy .

Case Study 2: Anticancer Potential

A comparative analysis of various tetrazole derivatives revealed that compounds with indoline structures exhibited superior cytotoxic effects against breast cancer cell lines (MCF7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, suggesting that further exploration of this compound could lead to novel anticancer therapies .

Mechanism of Action

The mechanism of action of WAY-605042 involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to interact with biological targets, influencing various cellular processes. These interactions can lead to changes in cellular signaling pathways, ultimately affecting the biological activity of the compound .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of the target compound with analogs:

Key Observations :

- Tetrazole vs. Imidazole/Thiazole : Tetrazole derivatives exhibit superior metabolic stability compared to imidazole or thiazole analogs due to reduced susceptibility to oxidative degradation .

- Substituent Effects : The 2-methylindolinyl group in the target compound enhances lipophilicity and CNS penetration compared to phenyl or pyridyl substituents .

- Thioether Linkage : Common across analogs, this group facilitates nucleophilic substitution reactions during synthesis and may improve membrane permeability .

Challenges and Unique Advantages of the Target Compound

- Challenges: Synthetic Complexity: Multi-step synthesis risks lower yields and impurities . Toxicity: Limited data on tetrazole-indoline hybrids necessitates further toxicological profiling .

- Unique Advantages: Dual Pharmacophores: Combines tetrazole’s metabolic stability with indoline’s receptor-binding versatility. Tunable Solubility: The ethanone bridge allows derivatization for enhanced aqueous solubility without compromising activity .

Biological Activity

The compound 2-((1-Methyl-1H-tetrazol-5-yl)thio)-1-(2-methylindolin-1-yl)ethan-1-one is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is , featuring a tetrazole moiety which is known for its diverse biological activities. The presence of the indoline structure contributes to its unique reactivity and potential bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrazole-containing compounds. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that tetrazole derivatives exhibited IC50 values in the low micromolar range against human breast cancer cells (MCF-7) and colon cancer cells (HCT-116) . The proposed mechanism involves the induction of apoptosis and cell cycle arrest, likely mediated through interactions with specific cellular targets.

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 2-((1-Methyl-1H-tetrazol-5-yl)thio)-1-(2-methylindolin-1-yl)ethan-1-one | MCF-7 | TBD |

| Similar Tetrazole Derivative | HCT-116 | 6.2 |

| Similar Tetrazole Derivative | MCF-7 | 43.4 |

Antimicrobial Activity

Tetrazole derivatives have also been investigated for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, potentially offering new avenues for antibiotic development . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The biological activity of 2-((1-Methyl-1H-tetrazol-5-yl)thio)-1-(2-methylindolin-1-yl)ethan-1-one may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Signal Transduction Interference : It might disrupt signaling pathways that regulate cell survival and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells could lead to cell death.

Case Studies

Several case studies have explored the efficacy of tetrazole derivatives in vivo:

Study 1: Antitumor Efficacy

In a murine model, a tetrazole derivative similar to our compound was administered to evaluate its antitumor efficacy. Results showed a significant reduction in tumor size compared to control groups, suggesting strong anticancer properties .

Study 2: Antimicrobial Testing

A series of tetrazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chains significantly enhanced antimicrobial activity, with some compounds achieving MIC values lower than conventional antibiotics .

Q & A

Q. What synthetic routes are commonly used to prepare 2-((1-Methyl-1H-tetrazol-5-yl)thio)-1-(2-methylindolin-1-yl)ethan-1-one?

The compound is synthesized via nucleophilic substitution or coupling reactions. For example:

- Step 1 : Reacting 1-methyl-1H-tetrazole-5-thiol with a halogenated indolinone derivative under basic conditions (e.g., KOH in PEG-400 at 70–80°C) to form the thioether linkage .

- Step 2 : Purification via TLC monitoring, followed by recrystallization in aqueous acetic acid to isolate the product (yields ~80–90%) .

- Key variables : Solvent choice (e.g., PEG-400 enhances reaction efficiency), catalyst (e.g., Bleaching Earth Clay at pH 12.5), and temperature control to minimize by-products .

Q. Which spectroscopic methods are critical for structural confirmation?

A multi-technique approach is essential:

- 1H/13C NMR : The methyl group on the tetrazole ring appears at δ 3.50–3.70 ppm (1H) and δ 40–45 ppm (13C), while the indolinone carbonyl resonates at δ 190–200 ppm (13C) .

- HR-MS : Molecular ion peaks (e.g., [M+H]+ at m/z 430.0886) confirm the molecular formula .

- IR : Absorption bands for C=S (1050–1150 cm⁻¹) and C=O (1650–1750 cm⁻¹) validate functional groups .

Advanced Questions

Q. How can researchers optimize low yields during tetrazole-indolinone coupling?

Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:

- Solvent optimization : PEG-400 improves solubility and reaction kinetics compared to polar aprotic solvents .

- Catalyst screening : Heterogeneous catalysts like Bleaching Earth Clay reduce side reactions by controlling reaction pathways .

- Temperature modulation : Maintaining 70–80°C prevents decomposition of heat-sensitive intermediates .

Q. What methodologies resolve contradictory NMR data in structural elucidation?

Ambiguous signals (e.g., overlapping peaks) require advanced techniques:

- 2D NMR (COSY, HSQC) : Differentiates coupled protons and assigns carbon environments (e.g., distinguishing indolinone aromatic protons from tetrazole protons) .

- X-ray crystallography : Provides unambiguous bond lengths and angles. SHELXL refinement (using Olex2 or similar software) is recommended for high-resolution data .

- Example: A related indolinone-tetrazole structure was resolved using SHELXL-2018, achieving R1 = 0.039 for 2572 reflections .

Q. How is chromatographic purity analysis conducted for this compound?

Reverse-phase HPLC with internal standardization is preferred:

Q. What computational approaches predict the compound’s bioactivity?

Molecular docking studies (e.g., AutoDock Vina) can model interactions with target proteins:

- Preparation : Optimize the compound’s 3D structure using Gaussian 09 (B3LYP/6-31G* basis set).

- Docking : Simulate binding to COX-2 or dopamine receptors, referencing similar tetrazole derivatives showing IC50 values <10 µM .

- Validation : Compare docking scores (e.g., binding energy ≤−8.0 kcal/mol) with experimental IC50 data .

Q. How are reactive intermediates managed during synthesis?

Safety and stability protocols include:

Q. What crystallographic challenges arise with this compound, and how are they addressed?

Challenges include poor crystal growth and twinning. Solutions involve:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.